(Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with significant potential in various scientific applications. Its molecular formula is , and it has a molecular weight of approximately 384.384 g/mol. This compound is notable for its structural features, which include a benzylidene moiety and a benzofuran derivative, making it a subject of interest in medicinal chemistry.
This compound is cataloged in several chemical databases, including PubChem and BenchChem. It is typically available for research purposes from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is marketed for its unique properties and potential applications in drug discovery and development.
(Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be classified as an organic ester. Its structure indicates that it belongs to the category of benzofuran derivatives, which are known for their diverse biological activities.
The synthesis of (Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves several key steps:
These methods may vary in complexity and yield based on the specific reagents and conditions employed.
The molecular structure of (Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be described as follows:
CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OCC(=O)OC
The compound features a complex arrangement of aromatic rings, methoxy groups, and an ester functional group that contributes to its chemical reactivity and biological activity.
(Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can participate in various chemical reactions:
These reactions highlight the compound's versatility for further derivatization in synthetic chemistry .
The mechanism of action for (Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors:
The precise mechanism would require further investigation through biochemical assays and molecular docking studies.
The physical and chemical properties of (Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate include:
Additional properties like melting point and boiling point are not extensively documented but are crucial for practical applications in laboratory settings .
(Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate has several scientific uses:
CAS No.: 125-66-6
CAS No.: 1587-20-8
CAS No.: 75-09-2
CAS No.:
CAS No.: 34981-25-4
CAS No.: 126873-49-2